molecular formula C34H34CuN6O2S2 B15185312 Copper, ((2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)- CAS No. 124010-93-1

Copper, ((2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-

Katalognummer: B15185312
CAS-Nummer: 124010-93-1
Molekulargewicht: 686.4 g/mol
InChI-Schlüssel: GYNKPOZWZFHFIL-MYCCFIRASA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals

Eigenschaften

CAS-Nummer

124010-93-1

Molekularformel

C34H34CuN6O2S2

Molekulargewicht

686.4 g/mol

IUPAC-Name

copper;N'-[(4-ethoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-ethoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]-1,2-diphenylethylidene]amino]carbamimidothioate

InChI

InChI=1S/C34H36N6O2S2.Cu/c1-3-41-29-19-15-25(16-20-29)23-35-33(43)39-37-31(27-11-7-5-8-12-27)32(28-13-9-6-10-14-28)38-40-34(44)36-24-26-17-21-30(22-18-26)42-4-2;/h5-22H,3-4,23-24H2,1-2H3,(H2,35,39,43)(H2,36,40,44);/q;+2/p-2/b37-31+,38-32?;

InChI-Schlüssel

GYNKPOZWZFHFIL-MYCCFIRASA-L

Isomerische SMILES

CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)/C(=N/NC(=NCC3=CC=C(C=C3)OCC)[S-])/C4=CC=CC=C4)[S-].[Cu+2]

Kanonische SMILES

CCOC1=CC=C(C=C1)CN=C(NN=C(C2=CC=CC=C2)C(=NNC(=NCC3=CC=C(C=C3)OCC)[S-])C4=CC=CC=C4)[S-].[Cu+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.

    Reduction: It can be reduced to lower oxidation state copper complexes.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) complexes. Substitution reactions result in the formation of new copper complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.

    Biology: Investigated for its potential as an antimicrobial agent due to its copper content.

    Medicine: Explored for its potential in cancer therapy as copper complexes are known to exhibit cytotoxic properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism by which Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The copper ion in the complex can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the ligands can interact with specific proteins, altering their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Copper(II) acetate: A simpler copper complex used in various chemical reactions.

    Copper(II) sulfate: Commonly used in agriculture and industry.

    Copper(II) chloride: Used in organic synthesis and as a catalyst.

Uniqueness

What sets Copper, ((2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure, which provides enhanced stability and specific reactivity. The presence of ethoxyphenyl groups and the diphenyl-ethanediylidene backbone contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.